molecular formula C6H7N3O4 B1335469 (3-methyl-4-nitro-1H-pyrazol-1-yl)acetic acid CAS No. 956204-54-9

(3-methyl-4-nitro-1H-pyrazol-1-yl)acetic acid

Cat. No.: B1335469
CAS No.: 956204-54-9
M. Wt: 185.14 g/mol
InChI Key: XIXBNMMGKJHUJH-UHFFFAOYSA-N
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Description

(3-methyl-4-nitro-1H-pyrazol-1-yl)acetic acid is an organic compound with the molecular formula C6H7N3O4 It is a derivative of pyrazole, a five-membered aromatic heterocycle containing three carbon atoms and two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-methyl-4-nitro-1H-pyrazol-1-yl)acetic acid typically involves the nitration of 3-methyl-1H-pyrazole followed by carboxylation The nitration process introduces a nitro group at the 4-position of the pyrazole ring This can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration and carboxylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for temperature and pH control is crucial to optimize reaction conditions and minimize by-product formation.

Chemical Reactions Analysis

Types of Reactions

(3-methyl-4-nitro-1H-pyrazol-1-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Reduction of Nitro Group: 3-methyl-4-amino-1H-pyrazol-1-yl)acetic acid.

    Reduction of Carboxylic Acid Group: (3-methyl-4-nitro-1H-pyrazol-1-yl)methanol.

    Substitution Reactions: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(3-methyl-4-nitro-1H-pyrazol-1-yl)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3-methyl-4-nitro-1H-pyrazol-1-yl)acetic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (3-methyl-4-amino-1H-pyrazol-1-yl)acetic acid: Similar structure but with an amino group instead of a nitro group.

    (3-methyl-4-nitro-1H-pyrazol-1-yl)methanol: Similar structure but with a hydroxyl group instead of a carboxylic acid group.

Uniqueness

(3-methyl-4-nitro-1H-pyrazol-1-yl)acetic acid is unique due to the presence of both a nitro group and a carboxylic acid group on the pyrazole ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-(3-methyl-4-nitropyrazol-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O4/c1-4-5(9(12)13)2-8(7-4)3-6(10)11/h2H,3H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIXBNMMGKJHUJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1[N+](=O)[O-])CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40405838
Record name (3-methyl-4-nitro-1H-pyrazol-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40405838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

956204-54-9
Record name 3-Methyl-4-nitro-1H-pyrazole-1-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=956204-54-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-methyl-4-nitro-1H-pyrazol-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40405838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3-methyl-4-nitro-1H-pyrazol-1-yl)acetic acid
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